7-Aminoclonazepam
Übersicht
Beschreibung
7-Aminoclonazepam ist ein bedeutender Metabolit von Clonazepam, einem bekannten Benzodiazepin, das hauptsächlich wegen seiner Antikonvulsiva und anxiolytischen Eigenschaften eingesetzt wird . Diese Verbindung entsteht durch die Reduktion der 7-Nitrogruppe an Clonazepam . Sie wird oft im Kontext der Pharmakokinetik und forensischen Toxikologie untersucht, da sie nach Verabreichung von Clonazepam in biologischen Proben nachweisbar ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound erfolgt in der Regel durch die Reduktion von Clonazepam. Diese Reduktion kann mit verschiedenen Reduktionsmitteln wie Wasserstoff in Gegenwart eines Palladiumkatalysators oder anderen geeigneten Reduktionsmitteln erreicht werden . Die Reaktion wird in der Regel unter kontrollierten Bedingungen durchgeführt, um die selektive Reduktion der Nitrogruppe zu einer Aminogruppe sicherzustellen .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Herstellung von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von hocheffizienten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten . Die Verwendung von Festphasenextraktion und Flüssigchromatographie-Massenspektrometrie (LC-MS) ist in den Reinigungs- und Analysephasen üblich .
Wissenschaftliche Forschungsanwendungen
7-Aminoclonazepam hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmakokinetik: Studium des Metabolismus von Clonazepam und seines Nachweises in biologischen Proben.
Forensische Toxikologie: Als Marker in drogenbedingten Straftaten und bei der postmortalen Analyse verwendet.
Neurowissenschaften: Forschung zu seinen Auswirkungen auf das zentrale Nervensystem und seiner Interaktion mit Gamma-Aminobuttersäure (GABA)-Rezeptoren.
Analytische Chemie: Entwicklung und Validierung von Methoden zu seinem Nachweis und seiner Quantifizierung in verschiedenen Matrizen.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit GABA-Rezeptoren im zentralen Nervensystem aus . Durch die Bindung an diese Rezeptoren verstärkt es die inhibitorischen Wirkungen von GABA, was zu sedativen, anxiolytischen und antikonvulsiven Wirkungen führt . Die genauen Pfade und molekularen Ziele, die an seiner Wirkung beteiligt sind, ähneln denen von Clonazepam .
Wirkmechanismus
Target of Action
7-Aminoclonazepam, a metabolite of Clonazepam, primarily targets the GABA A receptors . These receptors play a crucial role in the nervous system as they are responsible for mediating the inhibitory effects of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter .
Mode of Action
this compound interacts with its target, the GABA A receptors, by binding to them . This binding enhances the effect of GABA, leading to an increase in the inhibitory effects of this neurotransmitter . As a result, there is a decrease in neuronal excitability, which contributes to the compound’s anticonvulsant, sedative, and muscle relaxant properties .
Biochemical Pathways
The action of this compound primarily affects the GABAergic pathway . By enhancing the responses of GABA A receptors, it increases the inhibitory effects of GABA in the central nervous system . This modulation of the GABAergic pathway can lead to downstream effects such as reduced anxiety, prevention of seizures, and induction of sleep .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Clonazepam, the parent drug of this compound, is well-absorbed in the body with a bioavailability of 90% . It is metabolized in the liver by the cytochrome P450 3A enzyme to form metabolites including this compound . These metabolites are then excreted by the kidneys . The half-life of Clonazepam, the parent drug, ranges from 19 to 60 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition. This results in decreased neuronal excitability, which can manifest as reduced anxiety, prevention of seizures, and induction of sleep .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, both the parent drug Clonazepam and this compound are unstable in biofluids, so specimens should be preserved with sodium fluoride, stored at the lowest possible temperature, and analyzed quickly to minimize losses . Furthermore, drug interactions can also influence the action of this compound. For example, the level of Clonazepam can decrease when it is co-administered with certain other compounds .
Biochemische Analyse
Biochemical Properties
7-Aminoclonazepam plays a significant role in biochemical reactions as a metabolite of clonazepam. It is formed through the nitroreduction of clonazepam, primarily mediated by the enzyme cytochrome P450 3A4. This metabolite interacts with various biomolecules, including gamma-aminobutyric acid (GABA) receptors. The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. It modulates cell signaling pathways by enhancing GABAergic transmission, which results in increased inhibitory post-synaptic potentials. This modulation affects gene expression related to neuronal excitability and synaptic plasticity. Additionally, this compound impacts cellular metabolism by altering the balance of neurotransmitters, which can influence overall brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the benzodiazepine site on GABA A receptors. This binding increases the affinity of GABA for its receptor, leading to enhanced chloride ion influx and hyperpolarization of the neuron. This hyperpolarization reduces neuronal excitability and prevents the propagation of seizure activity. Furthermore, this compound may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations. Long-term studies have shown that this compound can lead to tolerance and dependence, similar to its parent compound clonazepam. These effects are particularly evident in in vitro studies where prolonged exposure to the compound results in decreased receptor sensitivity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it exhibits anxiolytic and anticonvulsant effects without significant adverse reactions. At higher doses, toxic effects such as sedation, respiratory depression, and motor impairment have been observed. These threshold effects highlight the importance of dosage regulation to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through nitroreduction and acetylation, mediated by cytochrome P450 3A4 and N-acetyltransferase 2. The resulting metabolites, including 7-acetamidoclonazepam, are further conjugated with glucuronic acid or sulfate before excretion. These metabolic pathways ensure the elimination of this compound from the body while maintaining its pharmacological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature, allowing it to cross the blood-brain barrier efficiently. It binds to plasma proteins, which aids in its distribution throughout the body. The compound is primarily localized in the central nervous system, where it exerts its pharmacological effects. Transporters such as P-glycoprotein may also play a role in its cellular uptake and efflux .
Subcellular Localization
This compound is predominantly localized in the synaptic cleft and post-synaptic neurons, where it interacts with GABA A receptors. Its subcellular localization is crucial for its activity, as it needs to be in close proximity to its target receptors. Post-translational modifications, such as phosphorylation, may influence its binding affinity and efficacy. Additionally, the compound may be sequestered in intracellular compartments, affecting its overall bioavailability and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminoclonazepam typically involves the reduction of clonazepam. This reduction can be achieved using various reducing agents such as hydrogen in the presence of a palladium catalyst or other suitable reducing agents . The reaction is generally carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product . The use of solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) is common in the purification and analysis stages .
Analyse Chemischer Reaktionen
Reaktionstypen
7-Aminoclonazepam unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die primäre Reaktion, die an seiner Bildung aus Clonazepam beteiligt ist.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.
Oxidation: Obwohl weniger häufig, kann die Aminogruppe unter bestimmten Bedingungen oxidiert werden.
Häufige Reagenzien und Bedingungen
Reduktionsmittel: Wasserstoff mit Palladiumkatalysator, Natriumborhydrid.
Elektrophile: Alkylhalogenide, Säurechloride für Substitutionsreaktionen.
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat für Oxidationsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind substituierte Derivate von this compound und verschiedene oxidierte Formen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clonazepam: Die Ausgangssubstanz, aus der 7-Aminoclonazepam gewonnen wird.
7-Acetaminoclonazepam: Ein weiterer Metabolit von Clonazepam, der durch Acetylierung gebildet wird.
3-Hydroxyclonazepam: Ein hydroxylierter Metabolit von Clonazepam.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner Bildung durch die Reduktion der Nitrogruppe an Clonazepam, was einen eindeutigen Stoffwechselweg im Vergleich zu anderen Metaboliten darstellt . Sein Nachweis in biologischen Proben wird oft als Marker für die Verwendung und den Metabolismus von Clonazepam verwendet .
Eigenschaften
IUPAC Name |
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRPWRJTGLSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197913 | |
Record name | 7-Aminoclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4959-17-5 | |
Record name | 7-Aminoclonazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4959-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminoclonazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminoclonazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4959-17-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOCLONAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Aminoclonazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041817 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.